4'-Chloro Clomiphene Citrate(E/Z Mixture)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Clomiphene Citrate is synthesized through a method that includes hydroalumination of diphenylacetylene followed by cross-coupling with aryl bromide or directly with arylzinc chloride. The synthesis has been optimized to improve yield and reduce the complexity of the process, making it a more accessible drug for treating infertility (Al-Hassan, 1991).

Molecular Structure Analysis

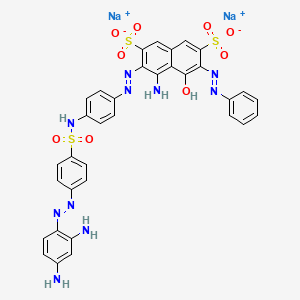

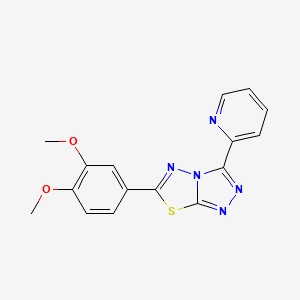

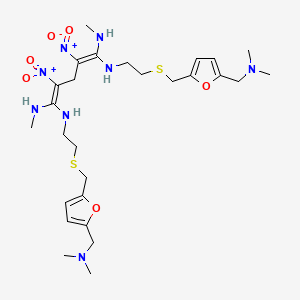

The molecular structure of 4'-Chloro Clomiphene Citrate comprises two isomers, each contributing differently to the drug's pharmacological profile. These isomers, (Z)- and (E)-clomiphene, have been synthesized and analyzed to understand their individual roles in the drug's effectiveness and to explore the potential for quantitation in therapeutic monitoring (Johnson, Phillipou, & Seaborn, 1980).

Chemical Reactions and Properties

The chemical reactions involving 4'-Chloro Clomiphene Citrate include its interaction with estrogen receptors, showcasing both agonistic and antagonistic effects depending on the isomer and the physiological context. This dual functionality underscores the drug's complex mechanism of action in inducing ovulation (Clark & Guthrie, 1981).

Physical Properties Analysis

The physical properties of 4'-Chloro Clomiphene Citrate, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic efficacy. These properties are influenced by the compound's stereochemistry and the presence of chloro and citrate groups, which affect its pharmacokinetics and pharmacodynamics.

Chemical Properties Analysis

4'-Chloro Clomiphene Citrate exhibits various chemical properties, including its reactivity with nucleophiles and its ability to undergo E/Z isomerization under specific conditions. The isomers show remarkable aggregation-induced emission effects and high fluorescence quantum yield in the solid state, which are significant for their bioactivity and potential applications beyond fertility treatments (Wang et al., 2012).

科学的研究の応用

Analytical Detection and Quantification Advancements in analytical techniques have enabled the detailed quantification of clomiphene metabolite isomers in human plasma. A novel method employing rapid-resolution liquid chromatography–electrospray ionization–tandem mass spectrometry has been developed, providing insights into the interindividual variability of clomiphene metabolism and its clinical implications (Ganchev et al., 2011).

Reproductive Outcomes Research has explored the effects of clomiphene citrate on reproductive outcomes, including spontaneous pregnancy rates after treatment failure, highlighting its role in follicle development and the potential for residual effects influencing subsequent cycles (Sayyah Melli et al., 2005). Moreover, combination therapies incorporating clomiphene citrate have been examined for their impact on idiopathic male infertility, demonstrating the potential for improved pregnancy rates and sperm parameters (Ghanem et al., 2010).

Pharmacological Insights and Potential Therapeutic Applications The pharmacological properties of clomiphene citrate, including its isomeric composition and estrogenic/antiestrogenic actions, provide a foundation for exploring novel therapeutic applications in both male and female infertility. Research continues to investigate the distinct roles of its isomers and the potential for leveraging these properties in clinical practice (Gupta & Khanna, 2018).

Safety And Hazards

Safety measures for handling 4’-Chloro Clomiphene Citrate(E/Z Mixture) include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

特性

IUPAC Name |

2-[4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(28)22-10-14-23(27)15-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-17H,3-4,18-19H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBRXVWBYYHSPM-BTKVJIOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)Cl)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35Cl2NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747330 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[(E)-2-Chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

CAS RN |

14158-75-9 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)